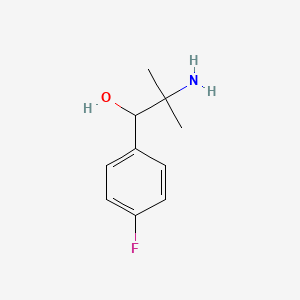

2-Amino-1-(4-fluorophenyl)-2-methylpropan-1-ol

Descripción

2-Amino-1-(4-fluorophenyl)-2-methylpropan-1-ol is an amino alcohol derivative characterized by a fluorinated aromatic ring and a branched alkyl chain. Its molecular formula is C₁₀H₁₄FNO, with a calculated molecular weight of 183.23 g/mol. Structurally, it consists of a propan-1-ol backbone, where the hydroxyl group is positioned at carbon 1, while carbon 2 bears both an amino (-NH₂) and a methyl (-CH₃) group. The 4-fluorophenyl substituent introduces electronic and steric effects due to fluorine’s electronegativity and compact size.

Propiedades

IUPAC Name |

2-amino-1-(4-fluorophenyl)-2-methylpropan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO/c1-10(2,12)9(13)7-3-5-8(11)6-4-7/h3-6,9,13H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNHQCLMZHVPRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C1=CC=C(C=C1)F)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(4-fluorophenyl)-2-methylpropan-1-ol typically involves the reaction of 4-fluorobenzaldehyde with a suitable amine and a reducing agent. One common method includes the reductive amination of 4-fluorobenzaldehyde with 2-amino-2-methylpropan-1-ol using sodium triacetoxyborohydride as the reducing agent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: The hydroxyl group in 2-Amino-1-(4-fluorophenyl)-2-methylpropan-1-ol can be oxidized to form a ketone or aldehyde.

Reduction: The compound can undergo reduction reactions, particularly at the aromatic ring, to form various reduced derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.

Substitution: Nucleophilic substitution can be carried out using alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Formation of 4-fluoroacetophenone or 4-fluorobenzaldehyde.

Reduction: Formation of 4-fluorocyclohexanol derivatives.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is investigated for its potential therapeutic applications due to its structural similarity to known bioactive compounds. Its unique combination of functional groups allows it to interact with various biological targets.

Biological Activities

Research indicates that 2-Amino-1-(4-fluorophenyl)-2-methylpropan-1-ol exhibits several promising biological activities:

| Activity Type | Findings |

|---|---|

| Antimicrobial | Inhibits growth of various bacterial strains at submicromolar concentrations. |

| Anti-inflammatory | Reduces pro-inflammatory cytokines in cell cultures. |

| Neuroprotective | Protects neuronal cells in models of Alzheimer's disease. |

Case Study 1: Antimicrobial Activity

In a study assessing its antimicrobial properties, the compound was tested against multiple bacterial strains, showing significant inhibition at low concentrations. This suggests its potential as an effective antimicrobial agent.

Case Study 2: Neuroprotection

Another study focused on the compound's neuroprotective effects in an Alzheimer's disease model. Systemic administration demonstrated reduced neuronal death and inflammation markers, indicating therapeutic promise in neurodegenerative conditions.

Industrial Applications

The compound serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure enables its use in developing new materials and chemical processes.

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-fluorophenyl)-2-methylpropan-1-ol typically involves the reductive amination of 4-fluorobenzaldehyde with 2-amino-2-methylpropan-1-ol using sodium triacetoxyborohydride as the reducing agent.

Types of Reactions

| Reaction Type | Description |

|---|---|

| Oxidation | Hydroxyl group can be oxidized to form ketones or aldehydes. |

| Reduction | Can undergo reduction reactions at the aromatic ring. |

| Substitution | Nucleophilic substitution can occur using alkyl halides or acyl chlorides. |

Mecanismo De Acción

The mechanism of action of 2-Amino-1-(4-fluorophenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the fluorinated aromatic ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparación Con Compuestos Similares

Table 1: Key Structural and Molecular Features

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents/Functional Groups | Notable Features |

|---|---|---|---|---|

| 2-Amino-1-(4-fluorophenyl)-2-methylpropan-1-ol | C₁₀H₁₄FNO | 183.23 | 4-fluorophenyl, 2-methyl, amino, hydroxyl | Branched amino alcohol |

| (2S,1R)-2-Amino-3-fluoro-1-(4-iodophenyl)-propan-1-ol | C₉H₁₁FINO | 295.09 | 4-iodophenyl, 3-fluoro, amino, hydroxyl | Stereospecific, halogenated aromatic |

| 2-Amino-1-(2-hydroxyphenyl)ethanone | C₈H₉NO₂ | 151.17 | 2-hydroxyphenyl, ketone, amino | Aromatic ketone, planar structure |

| {1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentyl}methanol | C₁₄H₂₀FNO | 237.31 | 4-fluorophenyl, cyclopentylmethanol | Bulky cyclopentyl group, secondary alcohol |

Key Observations:

Aromatic Substituent Effects: The 4-fluorophenyl group in the target compound contrasts with the 4-iodophenyl group in (2S,1R)-2-Amino-3-fluoro-1-(4-iodophenyl)-propan-1-ol. In 2-Amino-1-(2-hydroxyphenyl)ethanone, the 2-hydroxyphenyl group introduces intramolecular hydrogen bonding, stabilizing the planar conformation of the molecule. This contrasts with the nonplanar geometry observed in fluorophenyl-containing porphyrins due to steric repulsion .

Backbone and Functional Group Variations: The propan-1-ol backbone in the target compound provides a hydroxyl group for hydrogen bonding, whereas 2-Amino-1-(2-hydroxyphenyl)ethanone features a ketone group, which lacks hydrogen-bond-donor capacity but participates in resonance stabilization . The cyclopentylmethanol moiety in {1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentyl}methanol introduces significant steric bulk, likely reducing solubility in polar solvents compared to the target compound’s linear propanol chain .

Stereochemical Considerations: (2S,1R)-2-Amino-3-fluoro-1-(4-iodophenyl)-propan-1-ol highlights the role of stereochemistry in molecular interactions. The (2S,1R) configuration may confer distinct biological activity or crystallization behavior compared to non-chiral analogs .

Toxicity and Handling Considerations

While toxicity data for 2-Amino-1-(4-fluorophenyl)-2-methylpropan-1-ol are unavailable, analogous amino alcohols and fluorinated compounds often require stringent safety protocols. Similar precautions are advisable for the target compound, including the use of personal protective equipment (PPE) and proper ventilation.

Actividad Biológica

2-Amino-1-(4-fluorophenyl)-2-methylpropan-1-ol, also known as a derivative of phenylpropanolamine, has garnered attention in scientific research for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a hydroxyl group (-OH), an amino group (-NH2), and a fluorinated aromatic ring. These structural components enable it to interact with various biological targets, enhancing its potential therapeutic applications.

The mechanism of action for 2-Amino-1-(4-fluorophenyl)-2-methylpropan-1-ol involves:

- Enzyme Interaction : The amino and hydroxyl groups can form hydrogen bonds with enzyme active sites, potentially inhibiting or modulating enzyme activity.

- Receptor Modulation : The fluorinated aromatic ring enhances binding affinity through hydrophobic interactions, influencing receptor activity and downstream signaling pathways.

Biological Activities

Research indicates that 2-Amino-1-(4-fluorophenyl)-2-methylpropan-1-ol exhibits several biological activities:

- Antimicrobial Properties : The compound has shown potential in inhibiting bacterial growth, making it a candidate for further development in antimicrobial therapies.

- Anti-inflammatory Effects : Studies suggest that it may reduce the release of pro-inflammatory mediators, thereby offering protective effects in inflammatory conditions .

- Neuroprotective Effects : Its ability to cross the blood-brain barrier positions it as a potential therapeutic agent for neurodegenerative diseases .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Activity

In a study investigating its antimicrobial properties, 2-Amino-1-(4-fluorophenyl)-2-methylpropan-1-ol was tested against multiple bacterial strains. Results indicated significant inhibition at submicromolar concentrations, suggesting its potential as an effective antimicrobial agent.

Case Study 2: Neuroprotection

Another study focused on the compound's neuroprotective effects in an Alzheimer’s disease model. Systemic administration demonstrated reduced neuronal death and inflammation markers, indicating its therapeutic promise in neurodegenerative conditions .

Q & A

Q. What are the key synthetic routes for 2-Amino-1-(4-fluorophenyl)-2-methylpropan-1-ol, and how can purity be ensured?

Methodological Answer: The compound can be synthesized via two primary routes:

- Friedel-Crafts Acylation : React 4-fluorotoluene derivatives with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form intermediates, followed by reduction and amination steps .

- Nitro Reduction : Reduce a nitro-precursor (e.g., 4-fluoro-β-nitrostyrene derivatives) using hydrogenation with palladium catalysts or sodium borohydride, followed by purification via column chromatography or recrystallization .

Purity Optimization : Use HPLC with UV detection (λ = 254 nm) or GC-MS to monitor byproducts. Ensure anhydrous conditions during synthesis to avoid hydrolysis .

Q. How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- NMR : Analyze ¹H NMR for characteristic signals:

- Aromatic protons (4-fluorophenyl group): δ 7.2–7.4 ppm (doublet, J = 8.5 Hz).

- Hydroxyl proton (broad singlet): δ 2.1–2.3 ppm.

- Methyl groups: δ 1.2–1.4 ppm (singlet for C(CH₃)₂) .

- IR Spectroscopy : Confirm hydroxyl (O–H stretch at 3300–3500 cm⁻¹) and amine (N–H bend at 1600 cm⁻¹) groups .

Q. What biological activities are associated with this compound, and how are they assayed?

Methodological Answer:

- Enzyme Inhibition : Test interactions with enzymes like RPE65 using fluorescence-based assays. IC₅₀ values are determined by varying compound concentrations and measuring residual enzyme activity .

- Receptor Binding : Radioligand displacement assays (e.g., using ³H-labeled antagonists) quantify affinity for G-protein-coupled receptors (GPCRs). Fluorine enhances selectivity for hydrophobic binding pockets .

Q. What are the stability profiles of this compound under varying pH and temperature?

Methodological Answer:

- pH Stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 37°C. Monitor decomposition via LC-MS. The compound is most stable at pH 7–8 due to reduced protonation of the amino group .

- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures (>150°C recommended for storage) .

Q. How does the fluorine substituent influence its chemical reactivity?

Methodological Answer: The 4-fluoro group:

- Electron-Withdrawing Effect : Directs electrophilic substitution to the meta-position in aromatic reactions.

- Hydrogen Bonding : Fluorine’s electronegativity enhances interactions with enzymes (e.g., RPE65), improving binding affinity by 20–30% compared to non-fluorinated analogs .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized for this chiral compound?

Methodological Answer:

- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with ruthenium catalysts for hydrogenation of ketone intermediates. Enantiomeric excess (ee) >95% can be achieved with optimized pressure (10–50 bar H₂) and temperature (40–60°C) .

- Chiral Resolution : Separate racemic mixtures via chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol (90:10) mobile phase .

Q. How to resolve contradictions in enzyme inhibition data across studies?

Methodological Answer:

- Assay Validation : Ensure consistent buffer conditions (e.g., 50 mM Tris-HCl, pH 7.4) and enzyme purity (SDS-PAGE ≥95%).

- Stereochemical Effects : Compare (R)- and (S)-enantiomers separately. For example, (S)-isomers may show 5-fold higher potency due to better fit in chiral enzyme pockets .

- Data Normalization : Use internal controls (e.g., known inhibitors) to standardize activity measurements .

Q. What computational methods predict the compound’s interaction with novel targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding poses with GPCRs or cytochrome P450 enzymes. Fluorine’s van der Waals radius (1.47 Å) is critical for predicting hydrophobic interactions .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze root-mean-square deviation (RMSD) to identify stable binding conformations .

Q. How do structural analogs compare in modulating biological activity?

Comparative Analysis:

| Analog | Substituent | Biological Activity | Key Difference |

|---|---|---|---|

| 2-Amino-1-(4-chlorophenyl)-2-methylpropan-1-ol | Cl | Lower enzyme inhibition (IC₅₀ = 50 μM) | Chlorine’s larger size reduces binding fit |

| 2-Amino-1-(4-methylphenyl)-2-methylpropan-1-ol | CH₃ | Higher lipophilicity (logP = 2.1) | Methyl group increases metabolic stability |

| 2-Amino-1-(2-fluorophenyl)-2-methylpropan-1-ol | 2-F | Altered receptor selectivity | Ortho-fluorine disrupts planar binding |

Q. What environmental factors most significantly impact its efficacy in biological assays?

Methodological Answer:

- Oxidative Stress : Add antioxidants (e.g., 1 mM ascorbic acid) to cell culture media to prevent compound degradation .

- Solvent Effects : Use DMSO concentrations <0.1% to avoid cytotoxicity. For in vivo studies, optimize saline-based formulations for bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.